molecular formula C8H6NNaO2 B11913482 sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate CAS No. 41403-76-3

sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate

Cat. No.: B11913482
CAS No.: 41403-76-3
M. Wt: 171.13 g/mol
InChI Key: RUEGJPYBZIXYMV-WGCWOXMQSA-M
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Description

Sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate is a chemical compound that features a pyridine ring attached to a prop-1-en-1-olate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate typically involves the reaction of pyridine-3-carboxaldehyde with sodium hydroxide in the presence of a suitable solvent. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce pyridine-3-ylpropan-1-ol derivatives.

Scientific Research Applications

Sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Sodium pyridine-3-carboxylate: Similar structure but lacks the prop-1-en-1-olate group.

    Sodium 3-oxo-3-phenylprop-1-en-1-olate: Similar enolate structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

Sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate is unique due to the presence of both the pyridine ring and the prop-1-en-1-olate group, which confer distinct chemical and biological properties

Properties

CAS No.

41403-76-3

Molecular Formula

C8H6NNaO2

Molecular Weight

171.13 g/mol

IUPAC Name

sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate

InChI

InChI=1S/C8H7NO2.Na/c10-5-3-8(11)7-2-1-4-9-6-7;/h1-6,10H;/q;+1/p-1/b5-3+;

InChI Key

RUEGJPYBZIXYMV-WGCWOXMQSA-M

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=C/[O-].[Na+]

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=C[O-].[Na+]

Origin of Product

United States

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